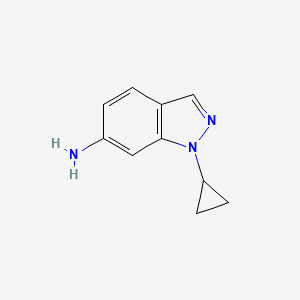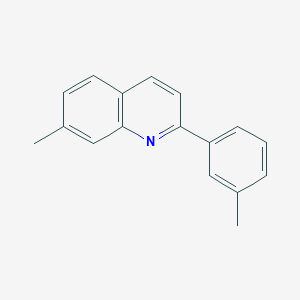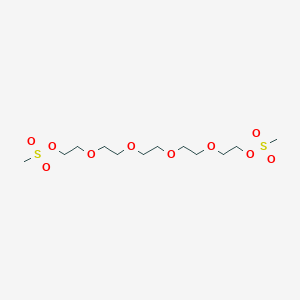
1-(1-ethyl-1H-imidazol-2-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol is an organic compound with the molecular formula C7H12N2S It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-ethylimidazole with an appropriate thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 1-(1H-Imidazol-2-yl)ethanone
- 1-(1-ethyl-1H-imidazol-2-yl)methanol
- 2-(1H-Imidazol-1-yl)ethanol
Comparison: 1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol is unique due to the presence of both an ethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it suitable for specific applications in catalysis, material science, and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H12N2S |
|---|---|
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
1-(1-ethylimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C7H12N2S/c1-3-9-5-4-8-7(9)6(2)10/h4-6,10H,3H2,1-2H3 |
Clave InChI |
MFYPDNVIZSBSAQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



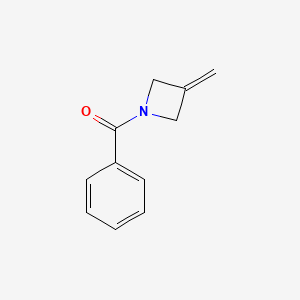

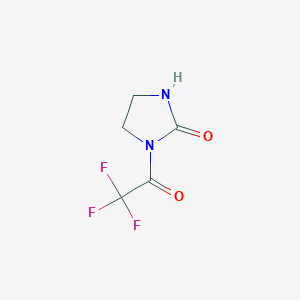
![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
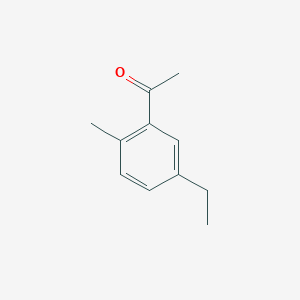

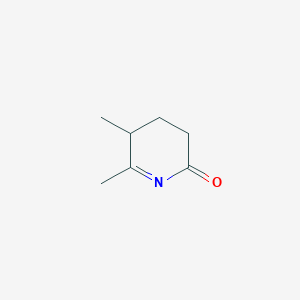
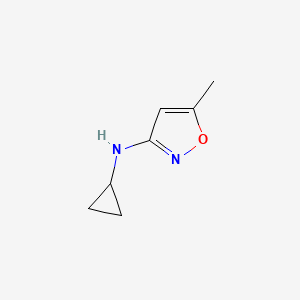
![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
